2-Chloro-3-cyclopropoxypyridine

Descripción

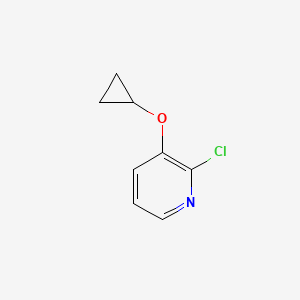

2-Chloro-3-cyclopropoxypyridine is a substituted pyridine derivative featuring a chlorine atom at position 2 and a cyclopropoxy group (-O-C3H5) at position 3. While direct experimental data on this compound are absent in the provided evidence, its structural analogs suggest that the chlorine and cyclopropoxy substituents significantly influence its electronic, physicochemical, and reactive properties. Pyridine derivatives with halogen and alkoxy groups are commonly explored in pharmaceutical and agrochemical research due to their tunable reactivity and bioactivity.

Propiedades

Fórmula molecular |

C8H8ClNO |

|---|---|

Peso molecular |

169.61 g/mol |

Nombre IUPAC |

2-chloro-3-cyclopropyloxypyridine |

InChI |

InChI=1S/C8H8ClNO/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6H,3-4H2 |

Clave InChI |

ONRBALYGOJGSKD-UHFFFAOYSA-N |

SMILES canónico |

C1CC1OC2=C(N=CC=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic Properties

- Chlorine vs. Bromine : Compared to 2-Bromo-3-methylpyridine (), the chlorine atom in 2-Chloro-3-cyclopropoxypyridine is smaller and less polarizable, leading to weaker inductive electron-withdrawing effects. This difference may result in slower nucleophilic substitution reactions but improved stability under thermal or acidic conditions.

- Cyclopropoxy vs. Methyl/Cyano: The cyclopropoxy group is an electron-donating substituent via oxygen lone pairs, contrasting with the electron-withdrawing cyano group in 2-chloro-6-phenylpyridine-3-carbonitrile () and 2-Chloro-3-cyano-5-phenylpyridine (). This difference likely directs electrophilic substitution to distinct positions on the pyridine ring.

- Pyridine vs. Pyrimidine : 2-Chloro-6-methylpyrimidine-4-carboxylic acid () contains two nitrogen atoms in the aromatic ring, increasing polarity and hydrogen-bonding capability compared to pyridine derivatives.

Physicochemical Properties and Reactivity

- Planarity and Aromaticity : The planar structure of 2-chloro-6-phenylpyridine-3-carbonitrile () suggests that substituent steric effects in this compound may be mitigated by the pyridine ring’s inherent aromatic stability .

- Solubility: The cyclopropoxy group is less polar than carboxylic acid () but more lipophilic than cyano groups (), implying intermediate solubility in organic solvents.

Data Tables of Comparative Compounds

Research Findings and Implications

- Synthetic Pathways: The synthesis of this compound may parallel methods for cyano-substituted analogs (), such as nucleophilic aromatic substitution or cross-coupling reactions.

- Applications : The electron-donating cyclopropoxy group could enhance binding affinity in drug design compared to electron-withdrawing substituents.

- Gaps in Knowledge: No crystallographic or spectroscopic data are available for this compound, necessitating further studies to confirm its reactivity and stability.

Q & A

Q. Notes for Rigorous Research :

- Avoid overly broad questions (e.g., "Is GMP required?") and focus on hypothesis-driven designs .

- Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research objectives .

- Validate synthetic routes and analytical data against authoritative sources (e.g., Journal of Chemical and Engineering Data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.